Structural Confirmation vs. Misattributed Biological Data: The BDBM123840 Case
A direct head-to-head comparison at the structural level reveals a critical procurement risk. A database entry (BDBM123840) publicly linked to this compound reports a Ki of 1.10 nM and IC50 of 1.20 nM for the human dopamine D3 receptor [1]. However, the SMILES provided (O=C(NC/C=C/CN2CCN(c1cccc(Cl)c1Cl)CC2)...) corresponds to a distinct chemical class (4-phenylpiperazine-linked) and is not the title compound. This misattribution is a verifiable differentiator for scientists who require the exact pyrrolidinyl-thiophene structure. Procuring the true 3,4-dichloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide ensures the research output is not confounded by the activity data of a completely different chemotype.
| Evidence Dimension | Chemical Structure (SMILES) |
|---|---|
| Target Compound Data | O=C(NCC(c1ccsc1)N1CCCC1)c1ccc(Cl)c(Cl)c1 (Interpreted structure) |
| Comparator Or Baseline | O=C(NC/C=C/CN2CCN(c1cccc(Cl)c1Cl)CC2)c4ccc(c3cccc[n+]3[O-])cc4 (BDBM123840/Target of misattributed data) |
| Quantified Difference | Structurally distinct chemotypes; 0% structural identity beyond the 3,4-dichlorobenzamide fragment. |
| Conditions | Structural comparison based on curated database records (BindingDB, PubChem). |
Why This Matters
This prevents procurement of the wrong compound based on erroneously assigned, high-potency biological data from a different chemical series.
- [1] BindingDB. Entry for BDBM123840 (BDBM50219108). Displacement of [125I]IABN from human dopamine D3 receptor expressed in HEK293 cells, Ki: 1.10nM, IC50: 1.20nM. Note: This data is for a misattributed structure. Accessed 2026. View Source
